molecular formula C8H10N2 B3006748 5H,6H,7H-cyclopenta[c]pyridin-4-amine CAS No. 1557741-31-7

5H,6H,7H-cyclopenta[c]pyridin-4-amine

Cat. No.: B3006748
CAS No.: 1557741-31-7
M. Wt: 134.182
InChI Key: YMKKBNKNXOHRDA-UHFFFAOYSA-N
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Description

5H,6H,7H-Cyclopenta[c]pyridin-4-amine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane moiety. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol and CAS number 78183-15-0 . Synonyms include 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine and SCHEMBL2087650 .

Structurally, the cyclopentane fusion introduces steric constraints and modulates electronic properties, influencing reactivity and intermolecular interactions. The compound’s hydrochloride salt (CAS 1052521-82-0) is also documented, improving solubility for pharmaceutical applications .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKKBNKNXOHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557741-31-7
Record name 5H,6H,7H-cyclopenta[c]pyridin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridin-4-amine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its applications in pharmaceutical development. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating bacterial infections and inflammatory diseases. The presence of amine groups enhances its binding affinity to biological receptors, which is crucial for therapeutic efficacy.

Key Applications:

  • Antimicrobial Agents: The compound shows promise as an antimicrobial agent due to its ability to inhibit bacterial growth through various mechanisms of action.
  • Anti-inflammatory Drugs: Its potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Biological Activities

Research has indicated that 5H,6H,7H-cyclopenta[c]pyridin-4-amine exhibits a range of biological activities. These include:

  • Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is characterized by nucleophilic substitutions and coupling reactions. The amine functional groups facilitate various transformations, making it a versatile building block in organic synthesis.

Synthesis Applications:

  • Building Block for Complex Molecules: It serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in medicinal chemistry.
  • Ligand Development: The compound can be utilized in developing ligands for metal complexes used in catalysis and materials science.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally related compounds can be beneficial:

Compound NameStructure FeaturesBiological Activity
2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochlorideContains a pyridine ring with a pyrrolidine substituentAntidepressant effects
2-Methyl-4,5-dihydrothiazolo[4,5-c]pyridine hydrochlorideIncorporates thiazole and pyridine ringsAntimicrobial properties
1-Methyl-2-(2-pyridyl)pyridinium IodideQuaternary ammonium salt derived from pyridinesAntiviral activity

This compound is distinguished by its cyclopenta[c]pyridine framework and dual amine functionality that contribute to its diverse biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have documented the applications of this compound in scientific research:

  • Antimicrobial Efficacy Study: A study demonstrated the effectiveness of the compound against various bacterial strains, showing significant inhibition rates comparable to established antibiotics.
  • Inflammatory Response Modulation: Research indicated that treatment with this compound reduced markers of inflammation in animal models of arthritis.
  • Neuroprotection Research: In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chloro and methyl groups (e.g., in C₈H₁₀ClN₃) increase lipophilicity, favoring blood-brain barrier penetration .
  • Carboxylic acid derivatives (e.g., CAS 1519143-84-0 ) enable conjugation with other pharmacophores via amide bonds .

Salt Forms :

  • The hydrochloride salt of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1052521-82-0 ) demonstrates improved aqueous solubility, critical for formulation .

Research Findings and Industrial Relevance

  • Synthetic Utility : These compounds are widely used as building blocks. For example, This compound is a precursor in synthesizing fused polycyclic amines for CNS-targeting drugs .
  • Biological Activity : Derivatives like the triazolo-pyrimidine scaffold (CAS 1803584-62-4 ) show promise in antiviral studies due to their ability to mimic nucleobases .
  • Commercial Availability : Multiple suppliers (e.g., Enamine Ltd, CymitQuimica) list these compounds, reflecting their industrial demand .

Notes on Structural Ambiguities

  • Ring Fusion Notation: Discrepancies in nomenclature (e.g., cyclopenta[b] vs. [c] vs. [d]) arise from differing fusion positions, which significantly alter the compound’s electronic profile. Careful validation via spectral data (e.g., NMR) is recommended .

Biological Activity

5H,6H,7H-cyclopenta[c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a bicyclic amine with a unique structure that contributes to its biological activity. The molecular formula is C8H10NC_8H_{10}N, and it features a nitrogen atom in the pyridine ring, which is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain deubiquitinases (DUBs), such as USP7 and UCHL1. In assays, it demonstrated significant inhibition at concentrations as low as 20 μM .
  • Interaction with Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways that are critical in various physiological processes. For instance, it has been suggested to act as an antagonist at the 5-HT7 receptor, which is involved in mood regulation and cognitive functions .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. For example, compounds related to cyclopenta[c]pyridine structures have shown activity against Pseudomonas aeruginosa and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on DUB Inhibition : A comprehensive screening identified several compounds from a library that inhibited USP7 with IC50 values less than 50 μM. Among these was this compound, which selectively inhibited USP7 without affecting UCHL1 at similar concentrations .
  • Antimicrobial Testing : In one study, derivatives were tested for their ability to inhibit bacterial growth using the agar diffusion method. Compounds showed varying degrees of inhibition against E. coli, with some exhibiting zones of inhibition exceeding 20 mm .

Data Table: Summary of Biological Activities

Activity Type Target IC50/Effect Reference
Deubiquitinase InhibitionUSP7IC50 < 50 μM
Antimicrobial ActivityPseudomonas aeruginosaZone of inhibition >20 mm
Receptor Antagonism5-HT7Specific antagonist

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